molecular formula C15H23BrN2O2 B5832060 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine

Cat. No.: B5832060
M. Wt: 343.26 g/mol
InChI Key: NPJIGTSWJRKSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine is a chemical compound that belongs to the class of benzylpiperazines It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a piperazine ring through a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Typical solvents are dimethylformamide (DMF) and tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylpiperazines, while oxidation reactions can produce aldehydes or carboxylic acids.

Mechanism of Action

The mechanism of action of 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine is unique due to the presence of both the bromine atom and the ethyl group on the piperazine ring, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2/c1-4-17-5-7-18(8-6-17)11-12-9-14(19-2)15(20-3)10-13(12)16/h9-10H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJIGTSWJRKSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C=C2Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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